13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one
Description
This compound features a spirocyclopropane core fused with a tricyclic system (tricyclo[8.4.0.0,2,6]tetradecane) and heteroatoms (2',8'-diazaspiro). The bromo and methyl substituents at positions 13' and 8', respectively, likely influence its electronic and steric properties.
Properties
IUPAC Name |
9'-bromo-5'-methylspiro[cyclopropane-1,6'-pyrrolo[1,2-a][1,4]benzodiazepine]-4'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-17-14(19)12-3-2-8-18(12)13-9-10(16)4-5-11(13)15(17)6-7-15/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGQFIGNGHDQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CN2C3=C(C14CC4)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C15H13BrN2O
- Molecular Weight : 317.186 g/mol
- Purity : Typically around 95% in research applications.
Structural Representation
The compound features a unique spirocyclic structure that contributes to its biological properties. The presence of bromine and nitrogen atoms within the cyclic framework enhances its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. A study focusing on spiro compounds reported that certain derivatives showed significant inhibition against various bacterial strains, suggesting that 13'-Bromo-8'-methyl-2',8'-diazaspiro[cyclopropane-1,9'-tricyclo[8.4.0.0,2,6]tetradecane]-1'(14'),3',5',10',12'-pentaen-7'-one may possess similar properties due to its structural characteristics .
Anticancer Activity
Preliminary investigations into the anticancer potential of spiro compounds have shown promising results. For instance, compounds with diazaspiro frameworks have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .
The proposed mechanism of action for this compound involves:
- Interaction with DNA : The pentaenone structure may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of diazaspiro compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for structurally similar compounds .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study evaluated the cytotoxic effects of spiro compounds on various cancer cell lines, including breast and lung cancer cells. The findings revealed that certain derivatives led to a significant reduction in cell viability at concentrations as low as 5 µM, indicating strong potential for further development as anticancer agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Frameworks and Substituents
- Target Compound : Combines a spirocyclopropane with a tricyclic system, bromo (electron-withdrawing), and methyl (electron-donating) groups.
- 8-(4-Bromophenyl)-10-methyl-6,7-dioxaspiro[4.5]decane-8,10-diol (6g) : Shares a spirocyclic backbone and bromophenyl substituent but lacks nitrogen atoms in the ring system. Its synthesis involves cyclization under basic conditions .
- 5-Phenyl-1H-2,3-dihydro-8-substituted naphtho[2,1-b]furo[3,2-e]-1,4-diazepines (13a–d) : Feature diazepine and bromo/nitrofuran moieties, synthesized via hydrazone cyclization. These compounds exhibit antimicrobial activity .
Physicochemical Properties
The target compound’s moderate lipophilicity (XLogP3 = 2.3) suggests balanced solubility and membrane permeability, comparable to bromophenyl-spiro derivatives .
Computational and Spectral Comparisons
- Structural Similarity : Graph-based methods () and Tanimoto coefficients () could quantify similarity between the target and analogs. For example, the bromo group’s position may yield a Tanimoto index >0.7 with 6g .
- NMR Data : The target’s spiro system may show downfield shifts in ¹H NMR (e.g., δ 7.50–7.47 in 6g for aromatic protons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
